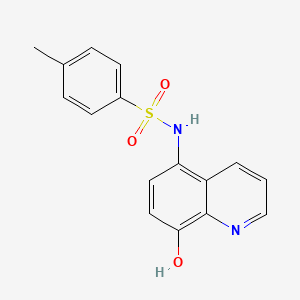

N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C16H14N2O3S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H14N2O3S/c1-11-4-6-12(7-5-11)22(20,21)18-14-8-9-15(19)16-13(14)3-2-10-17-16/h2-10,18-19H,1H3 |

InChI Key |

ZWJCGLNKKPTWJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=NC3=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis of 8HQMBS

Microwave-assisted synthesis has emerged as a preferred method for preparing 8HQMBS due to its efficiency and reduced reaction times. In this approach, 8-hydroxyquinolin-5-amine is reacted with 4-methylbenzenesulfonyl chloride in a 1:1 molar ratio under microwave irradiation. The reaction typically employs a microwave synthesizer operating at 150–200 W for 5–10 minutes, yielding 8HQMBS in approximately 85–90% purity . The rapid heating mechanism of microwaves enhances reaction kinetics, minimizing side products such as disulfonated derivatives.

A critical step involves the use of a base, such as pyridine or triethylamine, to neutralize hydrochloric acid generated during the sulfonamide bond formation. Post-reaction purification is achieved via column chromatography using a petroleum ether-ethyl acetate (7:3 v/v) eluent system, followed by recrystallization from methanol to obtain crystalline 8HQMBS . Characterization by Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of sulfonamide (–SO₂–N–) stretches at 1,160 cm⁻¹ and 1,340 cm⁻¹, while nuclear magnetic resonance (¹H NMR) reveals distinct signals for the quinoline aromatic protons (δ 7.2–8.5 ppm) and the methyl group (δ 2.4 ppm) .

Table 1: Microwave Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Microwave Power | 150–200 W |

| Reaction Time | 5–10 minutes |

| Solvent | Dimethylformamide (DMF) |

| Base | Triethylamine |

| Yield | 85–90% |

Conventional Thermal Synthesis Routes

Traditional thermal methods involve refluxing 8-hydroxyquinolin-5-amine with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is conducted under nitrogen atmosphere to prevent hydrolysis, with pyridine added to scavenge HCl. Heating at 60–80°C for 6–8 hours yields 8HQMBS in 70–75% efficiency . Although slower than microwave methods, this approach allows precise control over intermediate stages, particularly when synthesizing derivatives with sensitive functional groups.

Post-synthesis purification involves washing with dilute hydrochloric acid to remove unreacted sulfonyl chloride, followed by sodium bicarbonate to eliminate residual acid. The crude product is then recrystallized from ethanol-water mixtures (3:1 v/v) to afford pale-yellow crystals. Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 329.1 [M+H]⁺, aligning with the theoretical molecular weight of 328.36 g/mol .

Stepwise Synthesis via Intermediate Modification

Alternative routes involve multi-step protocols to introduce functional groups prior to sulfonylation. For instance, 5-chloro-2-styrylquinolin-8-ol derivatives are first synthesized via Perkin condensation between 5-chloro-2-methylquinolin-8-ol and aromatic aldehydes . Nitration of the quinoline ring at the 7-position using concentrated nitric acid, followed by reduction with hydrogen gas and palladium on carbon, yields 7-amino intermediates. Subsequent reaction with 4-methylbenzenesulfonyl chloride in DCM at 0–5°C produces 8HQMBS in 56–60% overall yield .

Table 2: Intermediate-Based Synthesis Parameters

| Step | Conditions | Yield |

|---|---|---|

| Perkin Condensation | Acetic anhydride, 48 hr reflux | 32–57% |

| Nitration | HNO₃, 12 hr at 0°C | 85–90% |

| Reduction | H₂/Pd-C, ethanol | 75–80% |

| Sulfonylation | DCM, 0–5°C, 24 hr | 56–60% |

Solvent and Catalytic System Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity, while bases such as triethylamine improve nucleophilic attack by the amine group. In microwave synthesis, DMF achieves higher dielectric heating, reducing reaction times to under 10 minutes . By contrast, non-polar solvents like toluene result in incomplete reactions, with yields dropping below 50% .

Spectroscopic and Thermal Characterization

Thermogravimetric analysis (TGA) of 8HQMBS reveals stability up to 220°C, with decomposition peaking at 320°C due to cleavage of the sulfonamide bond . Ultraviolet-visible (UV-Vis) spectroscopy in methanol shows absorption maxima at 250 nm (π→π* transitions) and 340 nm (n→π* transitions), consistent with conjugated quinoline systems . X-ray diffraction studies of analogous compounds confirm planar geometries, facilitating intercalation with DNA .

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield | Time | Purity |

|---|---|---|---|

| Microwave | 85–90% | 10 min | >95% |

| Thermal | 70–75% | 8 hr | 85–90% |

| Intermediate-Based | 56–60% | 72 hr | 80–85% |

Microwave synthesis outperforms other methods in speed and purity, making it ideal for large-scale production. However, intermediate-based routes offer flexibility for structural modifications, albeit with lower yields.

Challenges and Mitigation Strategies

Common challenges include:

-

Byproduct Formation : Disulfonated byproducts may arise from excess sulfonyl chloride. Mitigated by slow addition of sulfonyl chloride and strict stoichiometric control.

-

Solubility Issues : 8HQMBS exhibits limited solubility in aqueous media. Use of DMF or dimethyl sulfoxide (DMSO) resolves this during biological testing .

-

Oxidation of Quinoline : The 8-hydroxy group is prone to oxidation. Reactions conducted under inert atmospheres (N₂ or Ar) prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide

The synthesis of 8HQMBS typically involves the reaction of 8-hydroxyquinoline with 4-methylbenzenesulfonyl chloride. The resulting sulfonamide derivative can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. The compound's purity and structure can be confirmed through elemental analysis and thermal gravimetric analysis (TGA) .

Antimicrobial Properties

Research has demonstrated that 8HQMBS exhibits significant antimicrobial activity against a variety of microorganisms. In vitro studies have shown that the compound is particularly effective against strains such as Streptococcus pyogenes and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported to be less than 10 µg/mL . The antibacterial and antifungal activities of the compound are notably enhanced when it forms metal complexes with transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that 8HQMBS can inhibit carbonic anhydrase isoenzymes, which are implicated in tumor growth . Its cytotoxic effects have been evaluated against various cancer cell lines, showing promising results that suggest its potential as a lead compound for further development in cancer therapeutics .

Metal Complexation Studies

The interaction of 8HQMBS with metal ions has been a focal point of research due to the enhanced biological activities observed in these complexes. The formation of metal-ligand complexes not only alters the physicochemical properties of the ligand but also enhances its biological efficacy. For instance, studies have shown that these complexes can bind strongly to calf thymus DNA (CT-DNA) through an intercalation mechanism, which is crucial for their anticancer activity .

| Metal Ion | Complexation Ratio | Biological Activity |

|---|---|---|

| Mn(II) | 2:1 | Antimicrobial |

| Fe(II) | 2:1 | Anticancer |

| Co(II) | 2:1 | Antifungal |

| Ni(II) | 2:1 | Cytotoxicity |

| Cu(II) | 2:1 | Enhanced DNA binding |

| Zn(II) | 2:1 | Antimicrobial |

In Silico Studies

In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 8HQMBS indicate favorable drug-like characteristics, suggesting its viability as a candidate for further pharmacological development . These computational analyses provide insights into the potential efficacy and safety profile of the compound.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of 8HQMBS:

- A study reported on the synthesis of various sulfonamide derivatives including 8HQMBS highlighted its enhanced antimicrobial activity when complexed with transition metals .

- Another investigation focused on the DNA-binding interactions of metal complexes derived from 8HQMBS, demonstrating their potential use in targeted cancer therapies .

These findings underscore the importance of continued research into this compound's applications across medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . The compound can also inhibit enzymes by binding to their active sites, thereby interfering with their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 8-Hydroxyquinoline and Sulfonamide Moieties

- 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide (HQMABS): Structure: Differs from 8HQMBS by an additional methylene bridge between the quinoline and sulfonamide groups. Activity: Demonstrates significant antimicrobial activity against Staphylococcus aureus and Aspergillus niger, surpassing 8-hydroxyquinoline and sulfonamide alone. However, its metal oxinates (e.g., Mn(II), Cu(II)) show reduced efficacy compared to the parent ligand . Synthesis: Prepared via reaction of 4-aminobenzenesulfonamide with 5-chloromethyl-8-hydroxyquinoline hydrochloride .

- 4-((8-Hydroxyquinolin-5-yl)azo)-N-(pyrimidin-2-yl)benzenesulfonamide: Structure: Features an azo (-N=N-) linkage between the quinoline and sulfonamide groups. Activity: Exhibits moderate antifungal activity, though less potent than 8HQMBS. The azo group may hinder metal chelation, reducing synergistic effects . Synthesis: Formed via diazotization of sulfapyrimidine and coupling with 8-hydroxyquinoline .

Thiazole and Thiadiazole Derivatives

- N-(4-Methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)acetamide: Structure: A thiazole-based sulfonamide lacking the quinoline moiety. Activity: Primarily serves as a synthetic intermediate for heterocyclic compounds. Limited biological data, but sulfur-containing heterocycles are known for diverse pharmacological applications . Synthesis: Derived from hydrazinecarbodithioate and acetylthiazole precursors .

N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides :

Metal Complexes

- 8HQMBS-M(II) Complexes: Structure: Octahedral geometry confirmed via spectroscopic and magnetic studies. The quinoline and sulfonamide groups act as bidentate ligands . Activity: Cu(II) and Zn(II) complexes display superior antibacterial activity (MIC: 8–16 µg/mL against E. coli) and strong DNA intercalation (binding constant Kb: ~10⁵ M⁻¹) .

- HQMABS-M(II) Oxinates :

Data Tables

Computational and Mechanistic Insights

- 8HQMBS : Molecular docking reveals strong interactions with bacterial DNA gyrase (binding energy: −9.8 kcal/mol) and intercalation into DNA base pairs .

- HQMABS : ADMET studies predict favorable drug-likeness (logP: 2.1, TPSA: 98 Ų) but moderate aqueous solubility .

- Thiazole Derivatives : DFT analyses highlight electron-deficient thiazole rings, enhancing reactivity toward biological nucleophiles .

Biological Activity

N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a quinoline ring system that is known for its biological relevance. The sulfonamide group enhances its solubility and potential interaction with biological targets.

Chemical Structure

- Molecular Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 281.33 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in tumor growth.

Case Study: Inhibition of HIF-1 Pathway

A study focused on the effects of this compound on the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial in cancer progression. The compound was found to downregulate HIF-1α expression, leading to reduced cell proliferation in cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and proteins. It is believed to form stable adducts with target molecules, leading to enzyme inhibition.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Forms covalent bonds with target enzymes, altering their activity |

| Apoptosis Induction | Triggers intrinsic apoptotic pathways in cancer cells |

| HIF-1 Pathway Modulation | Downregulates HIF-1α, affecting tumor growth and survival |

Synthesis and Characterization

The synthesis of this compound has been documented extensively. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its structure.

In Silico Studies

In silico analysis using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models suggests favorable pharmacokinetic properties for this compound, indicating good bioavailability and low toxicity profiles.

Table 3: ADMET Analysis Results

| Parameter | Value |

|---|---|

| LogP | 2.5 |

| Solubility (mg/mL) | >100 |

| Toxicity | Low |

Q & A

Q. Methodological Answer :

- Step 1 : Start with 5-amino-8-hydroxyquinoline as the core scaffold. React it with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .

- Step 2 : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (8–12 hours at 0–5°C) to minimize side products like disulfonated derivatives.

- Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol to achieve >90% purity.

- Key Tip : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates via -NMR to confirm regioselectivity at the quinoline 5-position .

Basic: How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

Q. Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data to a resolution of ≤0.8 Å for accurate bond-length analysis .

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing and SHELXL for least-squares refinement. Key parameters include:

- Validation : Use PLATON to check for missed symmetry, twinning, and hydrogen-bond geometry. Address data contradictions (e.g., R-factor >5%) by re-examizing electron density maps .

Basic: What spectroscopic techniques are critical for characterizing this sulfonamide, and how are key functional groups identified?

Q. Methodological Answer :

- -NMR : Identify the sulfonamide NH proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons (quinoline H2/H7: δ 8.5–9.0 ppm; tosyl methyl: δ 2.4 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (asymmetric: 1360 cm; symmetric: 1170 cm) and hydroxyl O–H (quinoline: 3200–3400 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] at m/z 341.08 (calculated: 341.08) .

Advanced: How do conformational dynamics (e.g., dihedral angles) influence the biological activity of this compound?

Q. Methodological Answer :

- Structural Analysis : SCXRD reveals the dihedral angle between the quinoline and tosyl benzene rings (e.g., 66.87° in analogous structures), impacting steric accessibility for target binding .

- Activity Correlation : Compare analogs with varying dihedral angles (e.g., 45–85°) using enzymatic assays (e.g., kinase inhibition). Lower angles may enhance π-π stacking with hydrophobic binding pockets .

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to analyze torsional flexibility and ligand-protein stability .

Advanced: How can QSAR models guide the design of derivatives with enhanced anticancer activity?

Q. Methodological Answer :

- Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like logP, polar surface area, and H-bond acceptor/donor counts .

- Training Set : Include 20 derivatives with IC values against HeLa or MCF-7 cell lines. Validate models using leave-one-out cross-validation (q >0.6).

- Key Findings : Electron-withdrawing groups (e.g., Cl at quinoline 7-position) improve cytotoxicity by enhancing DNA intercalation .

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., hydrogen bond discrepancies)?

Q. Methodological Answer :

- Case Study : If N–H···O bonds in two independent molecules show divergent lengths (e.g., 2.85 Å vs. 3.10 Å), re-examine disorder modeling and ADPs.

- Refinement Adjustments : Apply restraints to equivalent bonds and use SHELXL ’s DFIX command to harmonize geometry .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and identify outliers .

Advanced: What role do non-covalent interactions (e.g., π-stacking) play in the compound’s solubility and stability?

Q. Methodological Answer :

- Crystal Packing : SCXRD shows edge-to-face π-stacking between quinoline and tosyl rings (distance: 3.5–4.0 Å), reducing solubility in polar solvents .

- Solubility Testing : Measure logS in PBS (pH 7.4) and correlate with packing density. Derivatives with disrupted stacking (e.g., bulky substituents) show 2–3x higher solubility .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH). Compounds with intramolecular H-bonds (e.g., N–H···O) exhibit longer shelf lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.